
N-(2-phenoxyethyl)oxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyethyl)oxolan-3-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PEOX and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-(2-phenoxyethyl)oxolan-3-amine is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and microorganisms. It may also work by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cancer cells and microorganisms. It has been shown to inhibit the growth of cancer cells and microorganisms by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenoxyethyl)oxolan-3-amine has several advantages and limitations for lab experiments. One of the advantages is that it has been shown to have antitumor, antifungal, and antibacterial properties. Another advantage is that it can be synthesized using different methods. However, one of the limitations is that the mechanism of action of this compound is not fully understood. Another limitation is that it may have toxicity issues.
Orientations Futures
There are several future directions for the research on N-(2-phenoxyethyl)oxolan-3-amine. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to optimize the synthesis method to improve the yield of the reaction. It would also be interesting to study the potential use of this compound as a drug delivery system. Further research is needed to determine the toxicity and safety of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been shown to have antitumor, antifungal, and antibacterial properties. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential use as a drug delivery system.
Méthodes De Synthèse
N-(2-phenoxyethyl)oxolan-3-amine can be synthesized using different methods. One of the methods involves the reaction between 3-chlorooxolane and 2-phenoxyethanamine in the presence of a base. Another method involves the reaction between 3-hydroxyoxolane and 2-phenoxyethanamine in the presence of a dehydrating agent. The yield of the reaction can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
N-(2-phenoxyethyl)oxolan-3-amine has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use as a drug delivery system.
Propriétés
IUPAC Name |
N-(2-phenoxyethyl)oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-4-12(5-3-1)15-9-7-13-11-6-8-14-10-11/h1-5,11,13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHUPGBRFSNEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
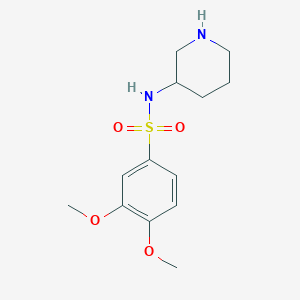

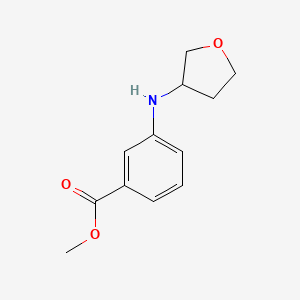
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
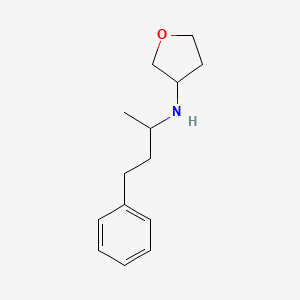
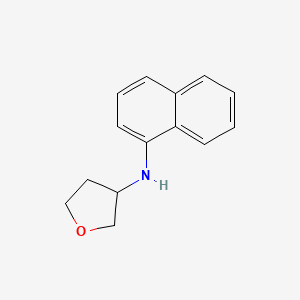


![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
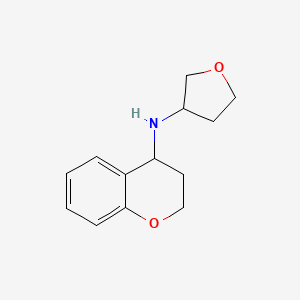
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
